(E)-3-(4-chlorophenyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups and structural features that are common in organic chemistry. It has an acrylamide group, which is a substructure involving a carbon-carbon double bond adjacent to a carbonyl group (C=O), with the carbonyl carbon also bonded to a nitrogen . The molecule also contains a 4-chlorophenyl group, which is a benzene ring with a chlorine atom attached . Additionally, it has a 1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl group, which is a more complex ring structure .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and functional groups. The electron delocalization in the aromatic rings and the polar nature of the acrylamide group would likely have significant effects on the compound’s chemical behavior .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar groups (like the acrylamide) and aromatic rings could influence its solubility, melting point, boiling point, and other properties .Scientific Research Applications
1. Polymeric Reagent for Selective Oxidation
Acrylamide derivatives, such as those involved in crosslinked poly(methyl methacrylate) (PMMA), have been functionalized to create reagents for the selective oxidation of alcohols to carbonyl compounds, offering a route to specific synthesis processes in organic chemistry (Shiney, Rajan, & Sreekumar, 1996).
2. Antimicrobial Agents
Compounds structurally related to dihydrobenzofurans and acrylamides have been synthesized and found to exhibit antimicrobial activity, indicating potential use in developing new antibacterial drugs (Ravi, Selvam, & Swaminathan, 2012).
3. Protein Conformation and Binding Studies
Acrylamide has been utilized as a quencher in fluorescence studies to investigate protein conformation and binding, providing a tool for biochemical and structural biology research (Eftink & Ghiron, 1976).
4. Polymer-supported Reagents for Oxidation
Similarly, PMMA-supported Cr(VI) reagents have been prepared for oxidizing alcohols, highlighting the use of acrylamide derivatives in creating polymeric reagents with specific chemical functionalities (Abraham, Rajan, & Sreekumar, 1996).
5. Molecular Imprinting for Pesticide Sorption
Acrylamide has been employed in the synthesis of polymers with molecular imprints for chlorine-containing pesticides, demonstrating applications in environmental remediation and selective sorption materials (Popov, Dmitrienko, Chumichkina, & Zolotov, 2009).
Mechanism of Action
Future Directions
properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O2/c1-2-25-19-12-11-18(16-4-3-5-17(21(16)19)22(25)27)24-20(26)13-8-14-6-9-15(23)10-7-14/h3-13H,2H2,1H3,(H,24,26)/b13-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXQKJGJVEFAHBX-MDWZMJQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)NC(=O)C=CC4=CC=C(C=C4)Cl)C=CC=C3C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=C3C(=C(C=C2)NC(=O)/C=C/C4=CC=C(C=C4)Cl)C=CC=C3C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-chlorophenyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acrylamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.